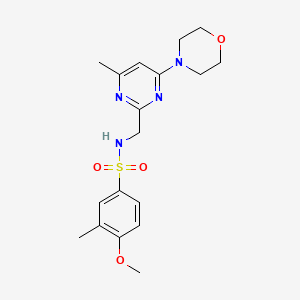
4-methoxy-3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Methoxy-3-methyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antiviral research. This article delves into its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The compound is synthesized through a series of chemical reactions involving the sulfonamide group, which is known for its ability to inhibit various enzymes. The synthesis typically includes the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with morpholinopyrimidine derivatives. Characterization is performed using techniques such as NMR, FT-IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Anti-inflammatory Properties
Recent studies have demonstrated that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds derived from morpholinopyrimidine have shown to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells. Specifically, the compounds reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory pathways .
Table 1: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| V4 | 1.5 | Inhibition of iNOS and COX-2 |
| V8 | 1.8 | Reduction of NO production |
Antiviral Activity
In terms of antiviral properties, related compounds have been evaluated for their efficacy against Hepatitis B Virus (HBV). A study highlighted that N-phenylbenzamide derivatives could inhibit HBV replication by increasing intracellular levels of APOBEC3G (A3G), a cellular protein that interferes with viral replication . Although specific data on this compound's antiviral activity is limited, its structural similarities suggest potential efficacy.
Table 2: Antiviral Activity Against HBV
| Compound | IC50 (µM) | SI |
|---|---|---|
| IMB-0523 | 1.99 | 58 |
| Lamivudine | 7.37 | - |
The biological activity of this compound is largely attributed to its structural components:
- Sulfonamide Group : Mimics natural substrates, inhibiting enzyme activity.
- Morpholine Ring : Enhances binding affinity to specific receptors involved in inflammatory and viral pathways.
Molecular docking studies indicate strong interactions with active sites of iNOS and COX-2, suggesting a targeted approach in modulating inflammatory responses .
Case Studies
- Inflammation Model : In vitro studies using RAW 264.7 macrophages showed that treatment with morpholinopyrimidine derivatives significantly reduced pro-inflammatory cytokines and mediators.
- Antiviral Screening : In vivo studies utilizing duck HBV models demonstrated promising results for related compounds in inhibiting HBV replication, warranting further investigation into similar derivatives .
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13-10-15(4-5-16(13)25-3)27(23,24)19-12-17-20-14(2)11-18(21-17)22-6-8-26-9-7-22/h4-5,10-11,19H,6-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYMFHCTLYDVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














